molecular formula C9H17NO B13163557 1-Amino-4-cyclobutylpentan-2-one

1-Amino-4-cyclobutylpentan-2-one

Cat. No.: B13163557
M. Wt: 155.24 g/mol
InChI Key: MGHODTNXSZSZDV-UHFFFAOYSA-N
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Description

1-Amino-4-cyclobutylpentan-2-one is an organic compound with the molecular formula C₉H₁₇NO It is a cycloalkane derivative, characterized by a cyclobutyl ring attached to a pentanone backbone with an amino group at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-cyclobutylpentan-2-one can be achieved through several methods. One common approach involves the reaction of cyclobutylmethyl ketone with ammonia under specific conditions to introduce the amino group. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-cyclobutylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include cyclobutyl-substituted alcohols, ketones, and various amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-4-cyclobutylpentan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving cycloalkane chemistry.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-4-cyclobutylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group allows the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-cyclopentylpentan-2-one: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

    1-Amino-4-cyclohexylpentan-2-one: Contains a cyclohexyl ring, offering different steric and electronic properties.

    1-Amino-4-cyclopropylpentan-2-one: Features a cyclopropyl ring, which introduces significant ring strain and reactivity.

Uniqueness

1-Amino-4-cyclobutylpentan-2-one is unique due to its cyclobutyl ring, which provides a balance between ring strain and stability. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-amino-4-cyclobutylpentan-2-one

InChI

InChI=1S/C9H17NO/c1-7(5-9(11)6-10)8-3-2-4-8/h7-8H,2-6,10H2,1H3

InChI Key

MGHODTNXSZSZDV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)CN)C1CCC1

Origin of Product

United States

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